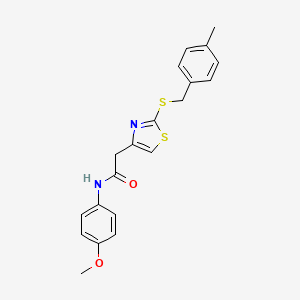

N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-14-3-5-15(6-4-14)12-25-20-22-17(13-26-20)11-19(23)21-16-7-9-18(24-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFRCUZFZUZQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazole intermediate.

Attachment of Methylbenzylthio Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or thiazole ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Overview

Thiazole derivatives, including N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown promising anticancer properties. The thiazole moiety is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells.

Case Studies

- Study on Cell Lines : A study involving the synthesis of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblasts. The compound showed an IC50 value of 23.30 ± 0.35 µM, indicating strong selectivity against these cell lines .

- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring was found to enhance the anticancer activity significantly. Compounds with similar structural features were noted for their high apoptosis rates compared to standard treatments like cisplatin .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | 23.30 ± 0.35 | Strong selectivity |

| Similar Thiazole Derivative | NIH/3T3 | >1000 | Low activity |

Antimicrobial Activity

Overview

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Thiazoles are recognized for their potential as antibacterial agents.

Case Studies

- Antibacterial Screening : Research indicated that thiazole derivatives demonstrated good to moderate activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Anticonvulsant Activity

Overview

this compound has been investigated for its anticonvulsant properties, which are crucial in treating epilepsy.

Case Studies

- Evaluation in Animal Models : In a study assessing anticonvulsant effects, thiazole derivatives were tested in models of seizure induction. The compound exhibited significant protection against tonic-clonic seizures, comparable to standard anticonvulsants like sodium valproate .

| Compound | Model Used | Effective Dose (ED50) | Remarks |

|---|---|---|---|

| This compound | PTZ Model | ED50 similar to sodium valproate | High efficacy |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to disease processes or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes compounds with structural or functional similarities:

Structure-Activity Relationship (SAR) Insights

Role of the Thiazole Core

- The thiazole ring is a common pharmacophore in antimicrobial and anticancer agents due to its ability to participate in hydrogen bonding and π-π interactions .

- Example : Compound 107b () shows broad-spectrum antibacterial activity (MIC = 6.25 µg/mL), attributed to the thiazole core and m-tolyl substituent .

Impact of Methoxyphenyl Groups

- The 4-methoxyphenyl group enhances solubility and bioavailability. In compound 38 (), this group contributes to potent anticancer activity (IC₅₀ < 1 µM) against colon and breast cancer cell lines .

- Comparison : The target compound’s 4-methoxyphenyl group may similarly improve pharmacokinetics but requires empirical validation.

Thioether Linkages

- Thioether bonds improve metabolic stability. In compound 1c (), the thioacetamide linkage enhances CD73 inhibitory activity (IC₅₀ = 0.12 µM) by stabilizing the molecule’s conformation .

Substituent Effects

- Electron-withdrawing groups : Compound 3d () incorporates a chlorophenyl group, increasing lipophilicity and enhancing antitumor activity (logGI₅₀ = -5.38) .

- Bulkier substituents : Compound 9 () uses a 3,4,5-trimethoxybenzyl group, which reduces activity (MGI% = 10%) compared to smaller substituents, suggesting steric hindrance may limit efficacy .

Biological Activity

N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS Number: 941875-87-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a methoxyphenyl group, a thiazole ring, and a thioether linkage, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. The structural features of this compound are significant as they influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O2S2 |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 941875-87-2 |

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown moderate to good activity against various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Several studies have explored the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation . The specific interactions of this compound with molecular targets may inhibit tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for microbial or cancer cell metabolism.

- Receptor Modulation : It might interact with receptors involved in cell signaling pathways, leading to altered cellular responses.

- Oxidative Stress Response : Some studies suggest that thiazole derivatives can modulate oxidative stress levels in cells, providing protective effects against oxidative damage .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial activity of various thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain thiazole derivatives significantly reduced cell viability, indicating their potential as anticancer agents.

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression, supporting its role as a potential therapeutic agent .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group in the compound undergoes oxidation to form sulfoxide (S=O) and sulfone (S=O₂) derivatives. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or mCPBA (meta-chloroperbenzoic acid) under controlled conditions.

Reaction Mechanism :

-

Reagents : H₂O₂ or mCPBA.

-

Conditions : Mild acidic or neutral conditions.

-

Product : Oxidized derivatives (e.g., sulfone).

Key Features :

-

The thioether’s sulfur atom acts as a nucleophile, reacting with electrophilic oxygen atoms in oxidizing agents.

-

Oxidation enhances lipophilicity, influencing biological interactions.

Hydrolysis of the Acetamide Group

The acetamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.

Reaction Mechanism :

-

Reagents : Strong acid (e.g., HCl) or base (e.g., NaOH).

-

Conditions : Elevated temperature.

-

Product : Carboxylic acid derivative.

Key Features :

-

Hydrolysis disrupts the amide bond, forming a carboxylate (under basic conditions) or carboxylic acid (under acidic conditions).

Electrophilic Substitution on the Thiazole Ring

The thiazole ring is prone to electrophilic substitution, particularly at positions influenced by directing groups. The thioether substituent at position 2 may direct incoming electrophiles to specific positions (e.g., position 5), depending on steric and electronic effects .

Reaction Mechanism :

-

Reagents : Electrophiles (e.g., nitric acid, aromatic diazonium salts).

-

Conditions : Acidic or neutral media.

-

Product : Substituted thiazole derivatives.

Key Features :

-

The aromaticity of the thiazole ring stabilizes intermediates during substitution.

-

Substitution patterns depend on electron-donating/withdrawing groups attached to the ring .

Alkylation and Nucleophilic Substitution

The thioether group may participate in nucleophilic substitution reactions, though this is less common compared to oxidation. Additionally, the acetamide group can undergo alkylation under basic conditions, forming N-alkylated derivatives.

Reaction Mechanism :

-

Reagents : Alkyl halides (e.g., CH₃I) or nucleophiles (e.g., NH₃).

-

Conditions : Basic media (e.g., NaHCO₃) or polar aprotic solvents.

-

Product : Alkylated or deprotonated derivatives.

Key Features :

-

Alkylation enhances lipophilicity, potentially improving membrane permeability.

-

Nucleophilic substitution requires activation of the sulfur center.

Thermolytic and Stability Reactions

While not explicitly detailed in the provided sources, the compound’s thermal stability can be inferred from similar thiazole derivatives. Heating may induce decomposition or rearrangement, particularly in the thiazole ring or acetamide group.

Research Findings and Implications

-

Biological Activity : The thioether and thiazole moieties contribute to potential antimicrobial and anticancer properties, as observed in structurally similar compounds .

-

Functionalization : Oxidation and alkylation reactions provide pathways to optimize the compound’s pharmacokinetic profile.

-

Stability : Hydrolysis of the acetamide group suggests the need for controlled storage conditions to prevent degradation.

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, particularly in drug discovery and optimization.

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, and how do reaction conditions influence yield? A:

- Key Methods : The compound can be synthesized via cyclization of 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ . Alternative routes involve coupling thioether-linked thiazole intermediates with acetamide derivatives under reflux conditions.

- Optimization : Yield improvements (e.g., from 68% to 91% in related compounds) are achieved by adjusting solvents (e.g., ethanol vs. DMF), catalysts (e.g., AlCl₃ vs. H₂SO₄), and reaction times .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., acetamide protons at δ 2.1–2.3 ppm, thiazole C-S peaks at 120–130 ppm) and IR (amide C=O stretch ~1650 cm⁻¹). Melting points (e.g., 251–315°C in analogs) validate purity .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of the thiazole-acetamide core? A:

- Technique : Single-crystal X-ray diffraction determines bond lengths (e.g., C-S bond: ~1.74 Å) and torsion angles (e.g., nitro group deviation: -16.7° from the benzene plane in analogs) to validate geometry .

- Intermolecular Interactions : Head-to-tail packing via H-bonding (e.g., C–H⋯O interactions at 3.93 Å) stabilizes the crystal lattice .

- Contradictions : Discrepancies between computational (DFT) and experimental data (e.g., dihedral angles) require iterative refinement of crystallographic models .

Biological Activity Profiling

Q: What methodologies are used to evaluate the anticancer potential of thiazole-acetamide derivatives, and how do structural modifications alter activity? A:

- Assays :

- In vitro : MTT assays (IC₅₀ values against HeLa or MCF-7 cells) .

- Mechanistic Studies : Flow cytometry (apoptosis via Annexin V/PI staining) and ROS detection .

- SAR Insights :

- Electron-Withdrawing Groups (e.g., -CF₃) enhance lipophilicity and metabolic stability, improving IC₅₀ by 2–3-fold .

- Thioether Linkers increase membrane permeability compared to oxy analogs .

Data Contradictions in Spectroscopic Analysis

Q: How can researchers resolve conflicting NMR signals in thiazole-acetamide derivatives with multiple aromatic substituents? A:

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., methoxyphenyl vs. methylbenzyl protons) .

- Solvent Effects : Re-run spectra in DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH) and reduce splitting .

- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Optimization of Reaction Conditions

Q: What strategies mitigate low yields in the thioether formation step during synthesis? A:

- Catalyst Screening : Test AlCl₃, FeCl₃, or iodine for S-alkylation efficiency .

- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., oxidation of -SH to -SO₃H) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate thioether intermediates .

Safety and Handling Protocols

Q: What precautions are critical when handling thiourea intermediates in the synthesis of this compound? A:

- Ventilation : Use fume hoods to avoid inhalation of H₂S (generated during thioether cleavage) .

- PPE : Wear nitrile gloves and goggles; thioureas may cause skin irritation .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Mechanistic Studies of Thiazole Reactivity

Q: How can kinetic studies elucidate the nucleophilic substitution mechanism at the thiazole C-2 position? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.